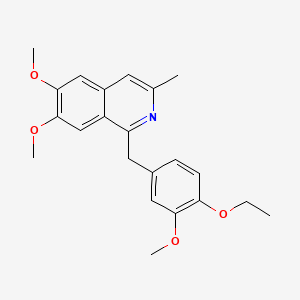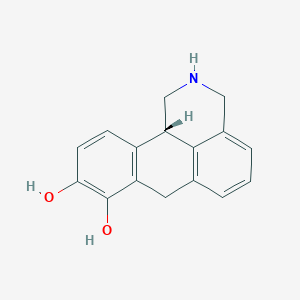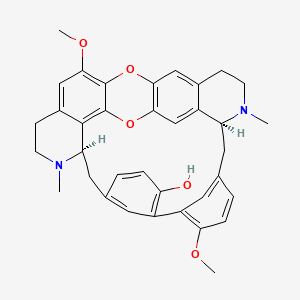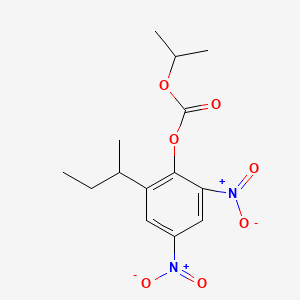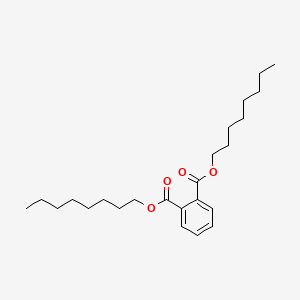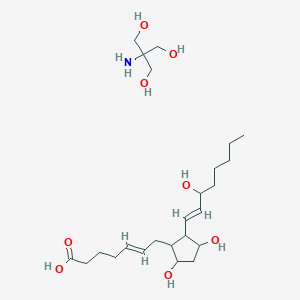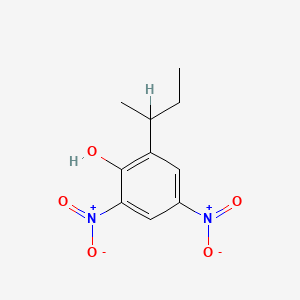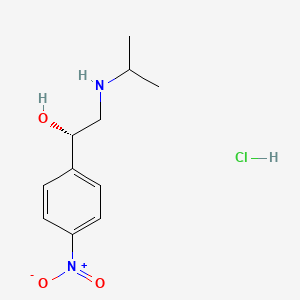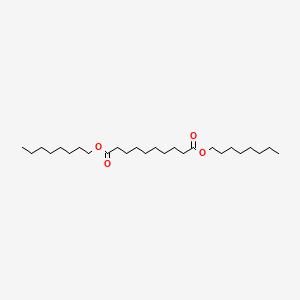
Disodium sebacate
Overview
Description
Disodium sebacate is a 10-carbon-atom dicarboxylic acid . It is a white to almost white powder or crystal . It is used in various applications ranging from lubricants to radiator antifreeze . It is also used in cosmetics, detergents, and as a corrosion inhibitor in lubricants .
Molecular Structure Analysis
The molecular formula of this compound is C10H16Na2O4 . Its average mass is 246.211 Da and its monoisotopic mass is 246.084396 Da .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in water, forming an almost transparent solution . The exact values for other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the search results .Scientific Research Applications
Environmental Remediation and Phytoremediation
Research on selenium (Se) biofortification and phytoremediation technologies highlights the dual role of certain compounds in addressing environmental contaminants and nutritional deficiencies. These technologies leverage plants and their associated microbes to remove or mitigate environmental contaminants, such as heavy metals or specific chemicals potentially similar in handling to disodium sebacate, from soil or water, while also enhancing the nutritional value of crops with essential elements (Schiavon & Pilon-Smits, 2017; He et al., 2018). This area of research demonstrates the application of chemical compounds in enhancing environmental and public health.
Cryopreservation of Biological Samples
The cryopreservation of microorganisms uses various cryoprotective additives (CPAs) to maintain viability during frozen storage. While this compound itself was not mentioned, the review of CPAs includes a range of simple and complex chemical compounds, suggesting the potential for this compound to serve a role in cryopreservation processes, given its chemical properties (Hubálek, 2003).
Carbon Capture and Storage (CCS)
The literature review on computational modeling and simulation of CO2 capture by aqueous amines indicates the importance of understanding chemical interactions for environmental applications. Although this compound was not directly discussed, this area of research emphasizes the role of chemical compounds in mitigating environmental impacts of industrial processes, potentially including or analogous to applications involving this compound (Yang et al., 2017).
Mechanism of Action
Target of Action
Disodium sebacate is a 10-carbon-atom dicarboxylic acid It has been proposed as a substrate for parenteral nutrition , suggesting that its targets could be related to metabolic processes.
Biochemical Pathways
This compound may be involved in metabolic pathways related to energy production, given its proposed use as a substrate for parenteral nutrition . .
Pharmacokinetics
The pharmacokinetics of this compound was studied in Wistar rats . It was administered either as an intra-peritoneal bolus (six doses ranging from 10 mg to 320 mg) or as an oral bolus (two doses: 80 and 160 mg) . The overall volume of distribution was found to be 26.817 ml/100 g body weight . The renal clearance was 0.291 ml/min/100 g of body weight, suggesting the presence of sebacate reabsorption from the ultrafiltrate . The relative bioavailability of the oral form compared to the intra-peritoneal form was 69.09%, showing good absorption of the drug .
Result of Action
Given its proposed use as a substrate for parenteral nutrition , it may contribute to energy production and other metabolic processes.
Safety and Hazards
Disodium sebacate is classified as an eye irritant (Category 2), according to Regulation (EC) No 1272/2008 . It causes serious eye irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, medical advice or attention should be sought . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that disodium sebacate is a dicarboxylic acid, which suggests that it may participate in biochemical reactions involving carboxylate groups .
Cellular Effects
This compound has been studied for its effects on cellular metabolism. In a study involving male volunteers, it was found that this compound did not significantly alter metabolic rate, respiratory quotient, or levels of ketone bodies, glucagon, and insulin during infusion . This suggests that this compound may be metabolized by cells without causing significant disruptions to normal cellular processes .
Temporal Effects in Laboratory Settings
In a short-time infusion study, this compound was found to have a plasma half-life of 80.6 minutes and a plasma clearance rate of 72 ml/min . These findings suggest that this compound is rapidly metabolized and cleared from the body .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study found that this compound did not exhibit acute toxicity in Wistar rats and New Zealand rabbits when administered orally, intraperitoneally, or intravenously .
Metabolic Pathways
As a dicarboxylic acid, it may be involved in metabolic processes related to the metabolism of carboxylate groups .
properties
| { "Design of the Synthesis Pathway": "Disodium sebacate can be synthesized through the reaction between sebacic acid and sodium hydroxide in water.", "Starting Materials": ["Sebacic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve sebacic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to reflux", "Filter the resulting solution to remove any impurities", "Add excess sodium hydroxide to the filtered solution to form disodium sebacate", "Filter and dry the resulting compound" ] } | |
CAS RN |
17265-14-4 |
Molecular Formula |
C10H18NaO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
disodium;decanedioate |
InChI |
InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
InChI Key |
XBVVKNHQSFUHLZ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS RN |
17265-14-4 |
physical_description |
Liquid; OtherSolid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
14047-57-5 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



